4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile
Description
Properties
IUPAC Name |
4-(1,2,4-triazol-4-ylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-5-8-1-3-9(4-2-8)13-14-6-11-12-7-14/h1-4,6-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUQWMRVGIXTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with 4H-1,2,4-triazole under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in anticancer and antimicrobial agents.
Industry: The compound is used in the development of coordination polymers and luminescent materials for sensing applications
Mechanism of Action
The mechanism by which 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The table below summarizes critical derivatives of 4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile, highlighting substituents, synthesis, and applications:
*Calculated based on molecular formula.
Structure-Activity Relationship (SAR) Insights
Biological Activity
4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile is a heterocyclic compound notable for its dual inhibitory effects on aromatase and sulfatase enzymes. This compound, also known as a dual aromatase and sulfatase inhibitor (DASI), has garnered attention for its potential applications in cancer therapy, particularly in estrogen-dependent cancers.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 185.19 g/mol. The compound features a triazole ring and a nitrile group, contributing to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 185.19 g/mol |
| Density | 1.19 g/cm³ |
| Boiling Point | 412.1 °C |
| Melting Point | Not Available |
| LogP | 1.19808 |
The primary mechanism of action for this compound involves the inhibition of aromatase (CYP19) and sulfatase enzymes:
- Aromatase Inhibition : Aromatase converts androgens to estrogens, playing a critical role in estrogen biosynthesis. Inhibition leads to decreased estrogen levels, which is beneficial in treating estrogen-dependent cancers.
- Sulfatase Inhibition : Sulfatase converts estrone sulfate to estrone. By inhibiting this enzyme, the compound further reduces estrogen availability.
The inhibition of these pathways results in the suppression of the proliferation of estrogen-dependent cancer cells, making it a potential candidate for anticancer therapies.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent activity in inhibiting cell growth.
- Mechanistic Studies : Further investigations have revealed that the compound induces apoptosis in cancer cells through caspase activation pathways and modulation of cell cycle regulators.
Case Studies
- Breast Cancer Models : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a marked decrease in cell viability compared to control groups. The study highlighted the compound's ability to significantly lower estrogen receptor activity.
- Animal Models : Animal studies have shown that administration of the compound leads to reduced tumor growth in xenograft models of breast cancer. The results indicated not only reduced tumor size but also alterations in serum estrogen levels.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.32 ppm for -NH₂) and carbonyl carbons (δ 173.8–174.9 ppm) to confirm substitution patterns .
- HRMS : Validate molecular formulas (e.g., C₂₃H₁₈F₂N₅O with m/z 418.1474 [M+H]⁺) .
- X-ray Crystallography : Resolve stereochemical ambiguities in triazole-phenyl linkages (e.g., dihedral angles < 10°) .
How can researchers address discrepancies in biological activity data across different assay systems?
Advanced Research Question
Discrepancies often arise from assay conditions (e.g., cell line variability, enzyme isoform specificity).
- Orthogonal Assays : Validate antiproliferative activity using both HCT116 (IC₅₀ = 4.53 μM) and MCF-7 cell lines .
- Enzyme-Specific Profiling : Compare sulfatase inhibition in placental microsomes vs. recombinant enzymes to isolate isoform effects .
- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of inconsistent IC₅₀ values .
What computational approaches are recommended for predicting binding modes to steroid sulfatase?
Advanced Research Question
- Docking Simulations : Use GOLD or AutoDock Vina with flexible ligand sampling and partial protein flexibility. Validate predictions with mutagenesis (e.g., His230Ala reduces binding affinity by 70%) .
- MD Simulations : Run 100-ns trajectories to assess triazole-phenyl interactions with hydrophobic pockets (e.g., Phe548) .
- Free Energy Calculations : MM-PBSA/GBSA quantifies contributions of key residues (ΔG < −8 kcal/mol indicates strong binding) .
How can researchers optimize reaction conditions to minimize byproducts during triazole coupling?
Basic Research Question
- Catalyst Screening : CDI (1,1'-carbonyldiimidazole) in acetonitrile reduces side reactions (e.g., hydrolysis) compared to DCC .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance triazole nucleophilicity, improving coupling yields from 58% to 74% .
- Temperature Control : Reflux (80°C) minimizes dimerization; higher temperatures (>100°C) promote degradation .
What strategies mitigate off-target effects in HDAC inhibition studies?
Advanced Research Question
- Selectivity Profiling : Screen against HDAC isoforms (e.g., HDAC6 vs. HDAC1) using fluorogenic substrates .
- Prodrug Design : Mask the hydroxamate group (e.g., esterification) to reduce pan-HDAC activity .
- Co-crystallization : Resolve HDAC-ligand structures (PDB ID: 4LXZ) to identify selectivity-determining residues .
How do substituents on the benzonitrile ring influence pharmacokinetic properties?
Advanced Research Question
- LogP Optimization : Adding -OCH₃ increases hydrophilicity (LogP from 3.2 to 2.5), improving aqueous solubility .
- Metabolic Stability : Fluorination at the para position reduces CYP3A4-mediated oxidation (t₁/₂ increase from 2.1 to 5.8 hours) .
- Plasma Protein Binding : Methyl groups lower albumin affinity (PPB from 92% to 78%), enhancing free drug concentration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
